Product packaging for Dysprosium-166(Cat. No.:CAS No. 15840-01-4)

Dysprosium-166

Cat. No.: B1198021
CAS No.: 15840-01-4
M. Wt: 165.932812 g/mol
InChI Key: KBQHZAAAGSGFKK-AKLPVKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysprosium-166 (166Dy) is a reactor-produced radioisotope with a half-life of 81.5 hours that decays to Holmium-166 (166Ho) . This parent/daughter pair, known as an in vivo generator system, is a key area of investigation for targeted radiotherapy, particularly for cancer . The system operates by chelating the 166Dy parent radionuclide to a tumor-targeting agent, such as DTPA-Biotin . After the complex localizes at the target site, 166Dy decays to 166Ho, which is a potent therapeutic radionuclide (t1/2 = 26.6 h) that emits energetic beta particles (Eβ−av = 665.7 keV) suitable for ablating tumor cells . Critical research has demonstrated that with a stable chelator, no significant translocation of the 166Ho daughter nucleus occurs, ensuring the therapeutic dose is delivered precisely to the target tissue . 166Dy is typically produced via double neutron capture of a highly enriched 164Dy target . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Dy B1198021 Dysprosium-166 CAS No. 15840-01-4

Properties

CAS No.

15840-01-4

Molecular Formula

Dy

Molecular Weight

165.932812 g/mol

IUPAC Name

dysprosium-166

InChI

InChI=1S/Dy/i1+3

InChI Key

KBQHZAAAGSGFKK-AKLPVKDBSA-N

SMILES

[Dy]

Isomeric SMILES

[166Dy]

Canonical SMILES

[Dy]

Synonyms

166Dy radioisotope
Dy-166 radioisotope
Dysprosium-166

Origin of Product

United States

Radiochemical Separation and Purification of Dysprosium 166 and Its Daughter Holmium 166

Post-Irradiation Chemical Processing Procedures

The initial stages of processing irradiated dysprosium targets are critical for efficient separation of Dy-166 and its daughter Ho-166. These procedures involve careful dissolution of the target material and subsequent pre-treatment of the solution to prepare it for chromatographic separation.

Advanced Techniques for Target Dissolution and Solution Pre-treatment

Dysprosium-166 is typically produced by double neutron capture on Dysprosium-164 (¹⁶⁴Dy) in a nuclear reactor, following the reaction ¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy tums.ac.irtums.ac.irresearchgate.netacs.orgosti.govresearchgate.net. After irradiation, the dysprosium target material, often in the form of dysprosium nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O) or dysprosium oxide (Dy₂O₃), needs to be dissolved tums.ac.iraip.org.

For target dissolution, nitric acid (HNO₃) is a commonly used solvent. For instance, irradiated Dy(NO₃)₃·5H₂O has been dissolved in 0.05 N HNO₃ tums.ac.ir. Similarly, samples of holmium and dysprosium have been dissolved in 0.4 mol·dm⁻³ HNO₃ for analysis by multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) osti.gov. In some cases, to reduce the mass of dysprosium loaded onto separation columns, autoradiography can be employed to identify and excise only the activated areas of the irradiated foil osti.gov.

Solution pre-treatment often involves adjusting the acidity and removing any particulate matter that could interfere with subsequent chromatographic steps. For example, after initial dissolution, the solution might be subjected to further purification steps to remove chelating agents or to concentrate the desired radionuclide osti.gov. In one purification process, an acidified holmium fraction was loaded onto a chromatographic column, washed with 0.1 mol·dm⁻³ HNO₃, and then holmium was eluted with 8 mol·dm⁻³ HNO₃ osti.gov. This eluate was then loaded onto a DGA resin column, washed with 8 mol·dm⁻³ HNO₃, and holmium was finally eluted with 0.01 mol·dm⁻³ HNO₃ to remove residual alpha-hydroxyisobutyric acid (α-HIBA) osti.govresearchgate.net.

Design and Operation of Shielded Facilities for High-Activity Material Handling

Handling highly radioactive materials like irradiated dysprosium targets and the resulting Dy-166/Ho-166 mixture necessitates specialized shielded facilities to protect personnel from radiation exposure and prevent environmental contamination iaea.org. These facilities are often referred to as "hot cells" and are designed to manage high levels of activity iaea.orgpnnl.gov.

Key features of shielded facilities include:

Shielding Materials : Hot cells are constructed with thick walls made of dense materials such as concrete, lead, lead glass, steel, or depleted uranium, whose thickness is calculated based on the type, energy, and activity of the radiation to maintain operator doses within international limits iaea.orgpnnl.gov.

Remote Handling Devices : Operations inside hot cells are performed using remote handling tongs or master-slave manipulators, which allow operators to work from a distance behind the shielding iaea.orgpnnl.gov.

Ventilation Systems : Facilities are equipped with well-controlled ventilation systems that maintain negative pressure inside the hot cells to prevent the release of radioactive contamination into the environment iaea.orgaerb.gov.in.

Viewing Windows : Lead-shielded viewing windows enable operators to observe the work area within the cells iaea.org.

Material Transfer Systems : Various access ports and cask handling areas equipped with overhead cranes facilitate the safe transfer of equipment and radioactive materials into and out of the hot cells iaea.orgpnnl.gov. For instance, the Radiochemical Processing Laboratory (RPL) has modular hot cells with electromechanical manipulators and cask handling areas for medical isotopes and special projects pnnl.gov.

These facilities are crucial for post-irradiation characterization, size reduction, and preparation of highly active nuclear materials, ensuring safety during the complex radiochemical processing steps royce.ac.uk.

Chromatographic Techniques for Lanthanide Separation

The chemical similarities among lanthanides make their separation a significant challenge osti.gov. Chromatographic techniques, particularly extraction chromatography, are widely employed for the efficient separation of Dy-166 and its Ho-166 daughter due to their ability to achieve high selectivity and purity tums.ac.irscielo.org.mxcondorchem.com.

Applications of Extraction Chromatography (EXC)

Extraction chromatography (EXC) combines the selectivity of solvent extraction with the operational ease and speed of column chromatography tums.ac.irradiologykey.com. This method is particularly effective for separating very similar ions like lanthanides because it leverages the favorable selectivity features of organic extractants immobilized on a solid support scielo.org.mx.

EXC has been successfully applied for the separation of no-carrier-added Ho-166 from neutron-irradiated natural dysprosium targets tums.ac.irtums.ac.ir. This technique exploits the differences in distribution coefficients (Kd values) of holmium and dysprosium between the stationary and mobile phases scielo.org.mx. In EXC, the parent lanthanides generally elute first during the chromatographic separation process scielo.org.mx. For the Dy/Ho pair, a separation efficiency of 100% has been achieved, yielding 100% pure Ho-166 scielo.org.mxscielo.org.mx.

Selection and Performance Evaluation of Stationary Phases (e.g., LN2 Resin, HEH[EHP]-Amberchrom, DGA Resin)

The choice of stationary phase is critical for effective separation in extraction chromatography. Several resins have been investigated for the separation of dysprosium and holmium:

LN2 Resin : This resin, which contains 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]) as the extractant, is particularly useful for the separation of heavier rare earths, including dysprosium and holmium tums.ac.ireichrom.com. Quantitative separation of Ho and Dy has been achieved using LN2 resin with 1.5 M HNO₃ as eluent, resulting in over 99.9% radionuclide purity for Ho-166 and a 76% separation yield within 1.5 hours tums.ac.irtums.ac.irresearchgate.net. LN2 resin has shown high separation factors for adjacent trivalent rare earth and actinide metal ions eichrom.com. It allows for recovery of heavier rare earths using more dilute acid compared to LN resin eichrom.com.

HEH[EHP]-Amberchrom : The extractant 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]) is a key component in LN2 resin tums.ac.irtums.ac.ir. This extractant is known for its ability to selectively complex with metal ions, enhancing the scope of extraction chromatography radiologykey.com. While "Amberchrom" refers to a resin support, HEH[EHP] is the active component.

DGA Resin : DGA (N,N,N',N'-tetrakis-2-ethylhexyldiglycolamide) branched resin is often used in a secondary purification step, particularly for removing residual α-HIBA after initial separation tums.ac.irosti.govresearchgate.net. After separation on a cation-exchange column, the eluate containing holmium can be loaded onto a DGA resin column, which is then washed with concentrated nitric acid (e.g., 8 mol·dm⁻³ HNO₃) to remove remaining chelating agents, followed by elution of holmium with very dilute nitric acid (e.g., 0.01 mol·dm⁻³ HNO₃) osti.govresearchgate.net. This resin allows for more efficient washing of α-HIBA because higher concentrations of HNO₃ can be used without eluting holmium researchgate.net. DGA resins have also been used in conjunction with LN series resins for the production of high specific activity rare earth nuclides eichrom.com.

Other resins like AG50W-X8 cation exchange resin and Aminex-A5 cation exchange resin have also been employed, with Aminex-A5 showing superiority over Dowex AG 50W when α-HIBA was used as an eluent, achieving a separation factor of approximately 10³ between Ho and Dy osti.gov.

Eluent System Development and Optimization (e.g., Nitric Acid, Alpha-Hydroxyisobutyric Acid (α-HIBA))

The selection and optimization of eluent systems are crucial for achieving high resolution and efficient separation of lanthanides.

Nitric Acid (HNO₃) : Nitric acid is a widely used eluent in extraction chromatography for lanthanide separation. The distribution coefficients of lanthanides in resins like Ln SPS decrease with increasing HNO₃ concentration scielo.org.mxscielo.org.mx. For the Dy/Ho pair, 1.4 M and 3 M HNO₃ have been used to achieve 100% separation efficiency scielo.org.mxscielo.org.mx. In studies with LN2 resin, 1.5 M HNO₃ at 25 °C and a flow rate of 1.5 mL/min facilitated quantitative separation between Ho and Dy tums.ac.irtums.ac.ir. Higher concentrations of HNO₃, such as 8 mol·dm⁻³, are used for washing columns to remove impurities or residual chelating agents, while very dilute HNO₃ (e.g., 0.01 mol·dm⁻³) is used for the final elution of purified holmium osti.govresearchgate.net.

Alpha-Hydroxyisobutyric Acid (α-HIBA) : Alpha-hydroxyisobutyric acid (α-HIBA) is a highly effective chelating agent frequently used as an eluent in cation-exchange chromatography for lanthanide separations osti.govscielo.org.mxresearchgate.netresearchgate.net. Positively charged lanthanide ions form complexes with α-HIBA, which reduces their affinity for the cation-exchange resin, allowing for differential elution researchgate.net.

Concentration and pH Optimization : The concentration and pH of α-HIBA significantly influence holmium and dysprosium retention and separation resolution osti.govresearchgate.netresearchgate.net. Studies have shown that a concentration of 70 mmol·dm⁻³ α-HIBA at pH 4.6 provides optimal separation resolution for holmium from bulk dysprosium osti.govresearchgate.net. Decreasing the α-HIBA concentration from 100 to 60 mmol·dm⁻³ can increase the Ho-Dy resolution researchgate.net. Similarly, decreasing the pH from 5.6 to 4.6 increases retention times and resolution, but further decrease to pH 4.2 can lead to severe peak broadening and significantly longer retention times osti.govresearchgate.netresearchgate.net.

The table below summarizes the performance of various resins and eluents for Dy/Ho separation:

Resin Type (Stationary Phase)Eluent System (Mobile Phase)Key Parameters (Concentration, pH, Flow Rate, Temp)Separation Yield (%)Radionuclide Purity (%)Dy Breakthrough (%)Separation TimeReference
LN2 Resin (HEH[EHP])1.5 M HNO₃25 °C, 1.5 mL/min76>99.9Not specified1.5 hours tums.ac.irtums.ac.ir
AG50W-X8 Cation Exchange70 mmol·dm⁻³ α-HIBApH 4.6, 10 mL/min72.2 ± 2.9 (overall)Not specified99.9997% Dy removalNot specified osti.govresearchgate.net
Aminex-A5 Cation Exchange0.085 M α-HIBApH 4.3 (NH₄OH adjusted)9599.9<0.12 hours osti.gov
LN Resin1.4 N HNO₃ (followed by 3 N HNO₃)Room temperature40.35 ± 1.23100Not specifiedNot specified aip.org
Influence of Process Parameters: Flow Rate, Temperature, and Column Geometry

Process parameters such as flow rate, temperature, and column geometry significantly influence the efficiency and speed of chromatographic separations. In general, chromatographic behavior is dependent on the mobile phase composition and operating conditions ucl.ac.uk.

Flow Rate : The flow rate of the eluent affects the separation efficiency and the time required for the process. For instance, in extraction chromatography for Ho separation from Dy, a flow rate of 1.5 mL/min has been successfully used to achieve quantitative separation within 1.5 hours tums.ac.irtums.ac.irresearchgate.net. High linear velocities can lead to convective flow dominating over diffusive transport in certain column types ucl.ac.uk.

Temperature : Temperature can impact the distribution coefficients and retention coefficients of rare earth elements, thereby influencing separation efficiency researchgate.net. For the separation of Ho from Dy using extraction chromatography with LN2 resin, a temperature of 25 °C has been reported as optimal tums.ac.irtums.ac.irresearchgate.net.

Column Geometry : Column height and diameter are crucial factors that can be optimized to enhance separation efficiency and dynamic binding capacity ucl.ac.uktums.ac.ir. For example, a column with dimensions of 1.1 cm diameter and 20 cm bed height was used with LN2 resin for the quantitative separation of Ho and Dy tums.ac.irresearchgate.net. The shape of performance curves in chromatography is dependent on plate geometry, including hole size, free area, and plate spacing uq.edu.au.

Utilization of High-Performance Liquid Chromatography (HPLC) for Isotopic Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating rare earth elements (REEs) due to its speed and separation capabilities rsc.orgrsc.org. When coupled with detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC-ICP-MS combines the separation power of HPLC with the sensitivity and isotopic selectivity of ICP-MS rsc.orgrsc.org.

HPLC systems, particularly those utilizing cation exchangers like Dowex AG 50WX12 or Aminex-A5, have been successfully employed for the separation of carrier-free Ho from milligram quantities of neutron-irradiated DyO targets osti.gov. The use of -hydroxy-isobutyric acid (-HIBA) as an eluent at a specific pH (e.g., 0.085 M, pH = 4.3) is common in these separations osti.govtums.ac.iriaea.org. An Aminex-A5 column has demonstrated a separation factor of approximately 10 between Ho and Dy osti.goviaea.orgnih.gov. Some studies have reported essentially no Dy breakthrough when using an Aminex A7 column, in contrast to Dowex 50 exchangers which were less effective nih.gov.

HPLC has also been explored for the separation of rare earth elements using extractant-modified columns, such as those containing di-(2-ethylhexyl)phosphoric acid (HDEHP) or 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]), with nitric acid as the eluent diva-portal.org.

Principles and Methodological Innovations in Ion Exchange Chromatography for Rare Earths

Ion exchange chromatography (IEC) holds a significant place in the separation of rare earth elements due to its efficiency, selectivity, and relative simplicity researchgate.net. The principle relies on the differences in the stability constants of complexes formed between individual REEs and organic ligands in the eluent researchgate.net.

Commonly employed ligands in IEC for rare earths include hydroxycarboxylic acids like -hydroxyisobutyric acid (-HIBA), lactic acid, malonic acid, and citric acid, as well as aminopolycarboxylic acids such as ethylenediaminetetraacetic acid (EDTA), 1,2-diaminocyclohexanetetraacetic acid (DCTA), and nitrilotriacetic acid (NTA) researchgate.net.

Methodological innovations include:

Chelating Agents : The use of appropriate chelating agents can induce a change in the ionic character of lanthanides, enabling their isolation kns.org. For instance, methylglycine N,N-diacetate (MGDA) has been studied for separating anionic MGDA-REE complexes on anion exchange resins using dilute acid as the mobile phase mdpi.com.

Automated Systems : To minimize radiation exposure and reduce separation time, automated systems have been developed for separating pure target radioisotopes kns.org. These systems can incorporate real-time metal ion detection to control the separation process kns.org.

Two-Step Separation : For achieving truly carrier-free Ho, a two-step separation process can be employed. The first step involves column separation to obtain the dysprosium fraction after dissolving the irradiated target. A secondary separation is then performed after a time lapse to allow for new radioactive equilibrium to be established kns.org.

Extraction Chromatography (EXC) : EXC combines the selectivity of solvent extraction with the operational ease and rapidity of column chromatography tums.ac.irresearchgate.net. The extractant 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]) absorbed onto a substrate like Amberchrom CG-71 has been used effectively for separating Ho from a Dy matrix using nitric acid solutions researchgate.nettums.ac.irresearchgate.netresearchgate.net.

Achievement of Carrier-Free Holmium-166 from this compound Matrix

The production of carrier-free Ho from its Dy parent is highly desirable for various applications, particularly in nuclear medicine, where high specific activity is required for effective labeling of biomolecules kns.orgtums.ac.ir. Carrier-free implies the absence of stable holmium isotopes (Ho) in the final product kns.org.

Optimization Strategies for Separation Yield of ¹⁶⁶Ho

Optimization of separation parameters is crucial for maximizing the yield of Ho while maintaining high purity.

Resin Selection : The choice of resin significantly impacts separation efficiency. Aminex-A5 and Dowex AG 50WX12 cation exchangers have been shown to be effective osti.gov. While Dowex-50 showed no separation, Aminex-A7 successfully achieved quantitative separation of NCA Ho without dysprosium contamination tums.ac.ir.

Multi-step Purification : To ensure high purity and yield, a multi-step purification process can be employed. After initial separation, the Ho-HIBA complex can be subjected to acidic destruction, and the resulting Ho can be further purified on a small cation-exchange column from acidic chloride solutions osti.gov.

Techniques for Minimizing Dysprosium Contamination and Breakthrough

Minimizing dysprosium contamination and breakthrough is paramount for obtaining high-purity Ho.

High Separation Factors : Utilizing separation systems that offer high separation factors between Ho and Dy is key. The Aminex-A5 column, for instance, provides a separation factor of approximately 10 between Ho and Dy, contributing to low dysprosium breakthrough osti.goviaea.orgnih.gov.

Specific Elution Conditions : Carefully controlled elution conditions, such as the precise concentration and pH of the eluent, are vital. Methods have achieved dysprosium breakthrough of less than 0.1% osti.gov.

Pre-washing Steps : Incorporating a pre-washing phase, such as using 0.1 M nitric acid, can remove impurities before the main extraction, further reducing contamination researchgate.nettums.ac.ir.

Sequential Separation : In cases where truly carrier-free Ho (meaning no Ho) is desired, a two-step separation can be implemented. The first column separation yields a dysprosium fraction, and after a period allowing for radioactive equilibrium, a secondary separation is performed to collect the no-carrier-added Ho kns.org. This approach helps ensure that any residual stable holmium from the initial target is not carried through.

Comprehensive Radiochemical Quality Control and Purity Assessment

Comprehensive radiochemical quality control and purity assessment are essential to ensure the suitability of Ho for its intended applications, particularly in radiopharmaceutical preparations iaea.orgnih.govresearchgate.netnih.goviaea.org.

Key aspects of quality control include:

Radiochemical Purity (RCP) : This measures the percentage of the total radioactivity that is in the desired chemical form. Techniques such as Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) are commonly used tums.ac.irtums.ac.irnih.govresearchgate.netnih.goviaea.orgresearchgate.net. For example, HoCl can achieve a radiochemical purity greater than 99% using ITLC tums.ac.irtums.ac.irresearchgate.net. For Ho-labeled complexes, RCP values often exceed 98-99% nih.govresearchgate.netnih.govresearchgate.net.

Radionuclidic Purity : This assesses the absence of other radionuclides. Gamma spectrometry using an HPGe detector is used to analyze fractions and confirm radionuclidic purity tums.ac.irtums.ac.ir. For HoCl, a radionuclidic purity of >99.9% has been reported tums.ac.irtums.ac.irresearchgate.net.

Chemical Purity : This refers to the absence of non-radioactive chemical impurities, including stable target material (dysprosium) and other reagents used in the separation process tums.ac.ir. Dysprosium breakthrough, for instance, is typically aimed to be less than 0.1% osti.gov.

pH Measurement : The pH of the final solution is routinely checked to ensure it is within an acceptable range for subsequent use, typically between 7 and 8 for final radiopharmaceutical preparations nih.goviaea.org.

Stability Studies : The stability of the purified Ho solution and its complexes is evaluated over time under various conditions (e.g., room temperature, 4 °C, 25 °C, 37 °C, in human serum) to determine its shelf-life and suitability for storage nih.govresearchgate.netnih.govresearchgate.net. For example, Ho-phytate complex remained stable with >99% radiochemical purity for 48 hours in acidic media (pH=3.5) nih.gov.

Sterility and Pyrogenicity Tests : For medical applications, the final product must be sterile and pyrogen-free nih.goviaea.org.

Table 1: Key Separation Parameters and Outcomes for Ho from Dy

MethodResin/Column TypeEluentFlow Rate (mL/min)Temperature (°C)Separation Yield (%)Radiochemical Purity (%)Dy Breakthrough (%)Separation Time (h)Ref.
Ion Exchange (HPLC)Aminex-A50.085 M -HIBA (pH 4.3)Not specifiedNot specified95>99.9 (Radionuclidic)<0.1~2 osti.govscielo.org.mx
Extraction ChromatographyLN2 resin1.5 M HNO1.52576>99 (ITLC)Not specified~1.5 tums.ac.irtums.ac.irresearchgate.net

Table 2: Quality Control Parameters for Ho Products

ParameterMethod UsedTypical ResultRef.
Radiochemical PurityITLC, HPLC>99% tums.ac.irnih.govresearchgate.netnih.govresearchgate.net
Radionuclidic PurityHPGe detector gamma spectrometry>99.9% tums.ac.irtums.ac.ir
Dysprosium ContaminationNot specified<0.1% osti.gov
pHpH meter7-8 (final product) nih.goviaea.org
StabilityITLC (over time, various temperatures, human serum)Stable for 48h (e.g., >99% RCP) nih.govresearchgate.netnih.govresearchgate.net

This compound (Dy-166) is a significant radionuclide primarily recognized as the parent isotope of Holmium-166 (Ho-166), a radioisotope with promising applications in radiotherapeutic fields. The indirect production route of Ho-166 via Dy-166 offers the advantage of generating "no-carrier-added" (NCA) Ho-166, which is crucial for high specific activity applications tums.ac.irtracesciences.comwebelements.comradiologykey.com. This article focuses on the radiochemical separation and purification of Dy-166 and its daughter Ho-166, along with the critical analytical techniques employed to ensure their radionuclidic, radiochemical, and chemical purity.

Nuclear Properties and Decay Characteristics of Dysprosium 166

Isotopic Data and Half-Life Determination of ¹⁶⁶Dy

Dysprosium-166 (¹⁶⁶Dy) possesses 66 protons and 100 neutrons, resulting in an isotopic mass of approximately 165.9328125 atomic mass units (u) chemlin.org. Its nuclear spin and parity are determined to be 0+ chemlin.orgwikipedia.orgperiodictable.comperiodictable.com. Production of ¹⁶⁶Dy is typically achieved through a double neutron capture reaction from the stable isotope ¹⁶⁴Dy nih.govosti.govwebelements.comnih.govd-nb.infoosti.govtracesciences.com.

Table 1: Key Isotopic Data for this compound

PropertyValueSource
Atomic Number (Z)66
Number of Neutrons (N)100
Isotopic Mass (u)165.9328125(9) chemlin.org
Spin and Parity0+ chemlin.orgwikipedia.org
Production Method¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy nih.govwebelements.com

The half-life of this compound has been experimentally determined through various studies. The most commonly cited value for the ground state half-life of ¹⁶⁶Dy is approximately 81.6 hours wikipedia.orgnih.govd-nb.infoisotopes.govwikipedia.orgnih.gov, which is equivalent to approximately 3.4 days periodictable.comperiodictable.com. Earlier reports also indicated a half-life of 80.2 hours osti.govaps.org. These measurements are crucial for understanding the decay kinetics of the isotope.

Advanced spectroscopic techniques, such as the gamma-ray coincidence fast-timing method, have been employed to precisely determine the lifetimes of excited states within ¹⁶⁶Dy. Using a high-purity germanium (HPGe)-LaBr₃ hybrid gamma-ray spectrometer, researchers have measured the half-life of the yrast 2(+) excited state in ¹⁶⁶Dy to be 2.3(2) nanoseconds ucm.esresearchgate.net. These measurements are instrumental in characterizing the nuclear structure and determining the transition quadrupole deformation of this neutron-rich nucleus ucm.esresearchgate.net.

Experimental Measurements of this compound Half-Life

Decay Scheme of this compound

This compound undergoes radioactive decay via a specific pathway, transforming into a daughter nuclide and emitting characteristic particles and energies.

The primary decay mode of this compound is beta-minus (β⁻) decay chemlin.orgwikipedia.orgnih.govd-nb.infowikipedia.orgnih.gov. In this process, a neutron within the ¹⁶⁶Dy nucleus transforms into a proton, emitting an electron (beta particle) and an antineutrino. This transformation results in the formation of Holmium-166 (¹⁶⁶Ho), an isotope of holmium, which has an atomic number of 67. The ¹⁶⁶Dy/¹⁶⁶Ho system is recognized as an in vivo generator, where the longer-lived parent ¹⁶⁶Dy continuously produces the shorter-lived daughter ¹⁶⁶Ho nih.govd-nb.infonih.govresearchgate.net. Subsequently, ¹⁶⁶Ho further decays to ¹⁶⁶Er nih.gov.

The decay of ¹⁶⁶Dy to ¹⁶⁶Ho involves the emission of both beta particles and gamma rays, each with specific energies and probabilities.

Beta Emissions: Experimental observations have identified several beta-ray branches. Beta-ray branches with endpoint energies of 481 keV and 402 keV have been reported aps.org. Additionally, two other beta branches with energies of 1.4 keV and 56 keV have been postulated as part of the decay scheme aps.org. The mean electron energy associated with ¹⁶⁶Dy decay is reported as 0.16667 MeV mirdsoft.org.

Gamma Emissions: Gamma-ray spectroscopy has revealed multiple gamma transitions following the beta decay of ¹⁶⁶Dy. Seven gamma-ray transitions have been observed with energies of 28.1, 54.2, 82.5, 288, 344, 375, and 428 keV aps.org. Other studies have reported gamma transitions at 84, 291, 343, 373, and 427 keV aps.org. Further investigations using magnetic spectrographs have also revealed the presence of 30 keV and 54 keV transitions that were not observed in scintillation studies aps.org. The multipolarity of these low-energy transitions has been characterized: the 30 keV transition is M1, the 54 keV transition is E2, and the 84 keV transition is M1 aps.org. The mean photon energy is 0.04333 MeV mirdsoft.org.

Table 2: Major Emission Energies and Probabilities for this compound Decay

Radiation TypeEnergy (keV)Probability / YieldSource
Beta (β⁻)481- aps.org
Beta (β⁻)402- aps.org
Beta (β⁻)1.4 (postulated)- aps.org
Beta (β⁻)56 (postulated)- aps.org
Gamma (γ)28.1- aps.org
Gamma (γ)30- aps.org
Gamma (γ)54- aps.org
Gamma (γ)54.2- aps.org
Gamma (γ)82.5- aps.org
Gamma (γ)84- aps.org
Gamma (γ)288- aps.org
Gamma (γ)291- aps.org
Gamma (γ)343- aps.org
Gamma (γ)344- aps.org
Gamma (γ)373- aps.org
Gamma (γ)375- aps.org
Gamma (γ)427- aps.org
Gamma (γ)428- aps.org

Internal conversion is a significant process occurring after the beta-minus decay of ¹⁶⁶Dy to ¹⁶⁶Ho, which can lead to the release of the daughter nuclide if not appropriately managed within a containment system nih.govd-nb.inforesearchgate.net.

The daughter nuclide, Holmium-166 (¹⁶⁶Ho), is also a radioactive isotope with a relatively short half-life of approximately 26.8 hours nih.govontosight.aiacs.orgresearchgate.net. It decays further to ¹⁶⁶Er nih.gov. ¹⁶⁶Ho is a prominent beta-minus emitter, releasing high-energy beta particles with maximum energies and yields of 1.77 MeV (50.5%) and 1.85 MeV (48.2%) researchgate.netnih.gov. In addition to beta emissions, ¹⁶⁶Ho emits gamma radiation, notably a prominent peak at 80.57 keV with a yield of 6.55% acs.orgresearchgate.netnih.gov. Higher-energy gamma emissions are also present, including 1.38 MeV (0.93%), 1.58 MeV (0.19%), and 1.66 MeV (0.12%) nih.gov. The 80.57 keV gamma emission allows for its imaging using single-photon emission computed tomography (SPECT) nih.govacs.orgnih.gov.

Spectroscopic characterization of holmium(III)-acetylacetonate complexes, often derived from therapeutic microspheres, has been conducted using techniques such as infrared ion spectroscopy (IRIS) to elucidate their coordination geometries rsc.org. Infrared spectroscopy and nuclear magnetic resonance (NMR) analysis have also been utilized to establish the presence and coordination of acetylacetonate (B107027) molecules and water in holmium complexes uu.nl.

Table 3: Key Properties of the Daughter Nuclide Holmium-166

PropertyValueSource
NuclideHolmium-166 (¹⁶⁶Ho)
Atomic Number (Z)67 ontosight.ai
Half-Life26.8 hours nih.govacs.org
Decay ModeBeta-Minus (β⁻) ontosight.ai
Daughter Nuclide¹⁶⁶Er nih.gov
Max Beta Energy (MeV)1.85 (48.2% yield) researchgate.netnih.gov
Main Gamma Energy (keV)80.57 (6.55% yield) acs.orgnih.gov

Nuclear Structure and Deformation Studies of ¹⁶⁶Dy

Studies of the nuclear structure of ¹⁶⁶Dy provide insights into its excited states, lifetimes, and quadrupole deformation, contributing to the understanding of nuclear shape evolution in the rare-earth region ucm.esresearchgate.netiphy.ac.cnresearchgate.net.

Investigation of Excited States and Lifetimes

The excited states and their lifetimes in ¹⁶⁶Dy have been investigated using gamma-ray coincidence fast-timing spectroscopy, notably with the ν-Ball spectrometer ucm.esresearchgate.net. This method involves populating the nuclei through reactions, such as those between an ¹⁸O beam and a gold-backed isotopically enriched ¹⁶⁴Dy target ucm.esresearchgate.net. Gamma rays emitted from these excited states are then measured using a hybrid high-purity germanium (HPGe)-LaBr₃ gamma-ray spectrometer ucm.esresearchgate.net.

The lifetime of the first Iπ = 2⁺ excited state in ¹⁶⁶Dy has been determined to be 2.3(2) nanoseconds (ns) ucm.esresearchgate.net. This measurement was crucial for determining the transition quadrupole deformation of this neutron-rich nucleus for the first time ucm.esresearchgate.net. The experimental methodology employed was validated by its consistency with previously established excited state lifetimes in ¹⁶⁴Dy ucm.esresearchgate.net.

NucleusExcited State (Iπ)Half-life (ns)Transition Quadrupole Moment Q₀ (eb)
¹⁶⁴DyYrast 2⁺2.35(6) ucm.esresearchgate.net7.58(9) ucm.esresearchgate.net
¹⁶⁶DyYrast 2⁺2.3(2) ucm.esresearchgate.net7.5(4) ucm.esresearchgate.net

Quantitative Analysis of Transition Quadrupole Deformation

The measured lifetime of the yrast 2⁺ state in ¹⁶⁶Dy directly correlates with its transition quadrupole moment (Q₀). For ¹⁶⁶Dy, this value has been determined to be 7.5(4) eb (electron-barns) ucm.esresearchgate.net. This value is consistent with a quenching of nuclear quadrupole deformation as the N = 104 mid-shell is approached, with a deformation parameter (β) of approximately 0.35 ucm.esresearchgate.net.

Theoretical calculations, such as those within the framework of density-dependent Hartree-Fock with BCS pairing correlations, have explored ground-state deformations and potential energy surfaces for even-even dysprosium isotopes, including ¹⁶⁶Dy researchgate.netbnl.gov. These studies contribute to understanding the evolution of nuclear shapes and collectivity in this region iphy.ac.cnresearchgate.net.

Review of Evaluated Nuclear Data for A=166 Nuclides

Evaluated nuclear data are critical for various applications, including nuclear physics research and the production of radionuclides. For A=166 nuclides, comprehensive evaluations integrate experimental findings into standardized databases.

Integration with Established Nuclear Data Files (e.g., ENSDF, DDEP)

Nuclear structure data for all known A=166 nuclides, including dysprosium, have been compiled and evaluated for integration into established nuclear data files such as the Evaluated Nuclear Structure Data File (ENSDF) osti.govresearchgate.netbnl.gov. ENSDF is a comprehensive database that provides evaluated nuclear structure and decay data oecd-nea.org.

The Decay Data Evaluation Project (DDEP) also contributes to the standardization of decay data. For instance, a new decay data evaluation for ¹⁶⁶Ho, the daughter product of ¹⁶⁶Dy, has been performed using the DDEP methodology, providing recommended values for half-life, gamma-ray emission probabilities, and beta-minus branching ratios nih.gov. This integration ensures that data for parent and daughter nuclides are consistent and accurately reflect current experimental knowledge.

Current Status and Gaps in this compound Nuclear Data

The nuclear data for A=166 nuclides, including ¹⁶⁶Dy, have been periodically updated. A significant evaluation in 2008 superseded previous publications, incorporating literature available up to March 2008 osti.govresearchgate.net. This evaluation expanded the knowledge of collective structure in ¹⁶⁶Dy, among other nuclides osti.gov.

Despite these efforts, the continuous advancement in experimental techniques, such as fast-timing spectroscopy, allows for more precise measurements of excited states and deformation parameters, such as the first determination of transition quadrupole deformation for ¹⁶⁶Dy ucm.esresearchgate.net. While general nuclear properties like half-life (81.6 hours) and primary decay mode (beta-minus to ¹⁶⁶Ho) are well-established wikipedia.orgmit.eduperiodictable.com, ongoing research continues to refine the understanding of its intricate nuclear structure, particularly for higher-lying excited states and their decay schemes researchgate.netiphy.ac.cn.

PropertyValueReference
Atomic Number (Z)66 nih.govwikipedia.org
Neutron Number (N)100 chemlin.org
Mass Number (A)166 chemlin.org
Isotopic Mass165.932813 Da nih.gov
Half-life (T½)81.6 hours (3.402777777778 days) wikipedia.orgmit.eduperiodictable.com
Decay Modeβ⁻ (Beta-minus) wikipedia.orgmit.eduperiodictable.com
Daughter Nuclide¹⁶⁶Ho wikipedia.orgmit.eduperiodictable.com
β⁻ Decay Energy (Q)0.486215 ± 0.001898 MeV mit.edu
Spin and Parity0⁺ mit.eduperiodictable.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Dysprosium23912 nih.govperiodic-table.io
This compound167438 nih.govnih.gov
Holmium-166167439 (based on typical sequential CID assignment, though not explicitly found in search results for 166Ho, Dy-166 CID is 167438)

This compound: A Detailed Nuclear Characterization

This compound (¹⁶⁶Dy) is a significant radioisotope within the lanthanide series, distinguished by its specific nuclear properties and decay characteristics. This neutron-rich nuclide possesses an atomic number (Z) of 66 and a mass number (A) of 166, indicating the presence of 66 protons and 100 neutrons in its atomic nucleus nih.govwikipedia.orgchemlin.org.

Comprehensive Analysis of Emission Energies and Probabilities (Beta and Gamma)

Nuclear Structure and Deformation Studies of ¹⁶⁶Dy

Investigations into the nuclear structure of ¹⁶⁶Dy are crucial for understanding the behavior of nuclei in the rare-earth region, particularly concerning their excited states, lifetimes, and quadrupole deformation ucm.esresearchgate.netiphy.ac.cnresearchgate.net.

Investigation of Excited States and Lifetimes

The excited states of ¹⁶⁶Dy and their corresponding lifetimes have been precisely measured using advanced gamma-ray coincidence fast-timing spectroscopy, notably employing the ν-Ball spectrometer ucm.esresearchgate.net. This experimental approach involves the population of ¹⁶⁶Dy nuclei through nuclear reactions, such as those generated by an ¹⁸O beam impinging on a gold-backed target enriched with ¹⁶⁴Dy ucm.esresearchgate.net. Subsequently, the gamma rays emitted from these excited states are detected and analyzed using a sophisticated hybrid spectrometer that combines high-purity germanium (HPGe) and lanthanum bromide (LaBr₃) detectors ucm.esresearchgate.net.

A key finding from these studies is the determination of the half-life for the first Iπ = 2⁺ excited state in ¹⁶⁶Dy, which was measured to be 2.3(2) nanoseconds (ns) ucm.esresearchgate.net. This measurement marked the first time the transition quadrupole deformation of this neutron-rich nucleus could be quantitatively assessed ucm.esresearchgate.net. The reliability of this experimental methodology was confirmed by its consistency with previously established excited state lifetimes in ¹⁶⁴Dy ucm.esresearchgate.net.

NucleusExcited State (Iπ)Half-life (ns)Transition Quadrupole Moment Q₀ (eb)
¹⁶⁴DyYrast 2⁺2.35(6) ucm.esresearchgate.net7.58(9) ucm.esresearchgate.net
¹⁶⁶DyYrast 2⁺2.3(2) ucm.esresearchgate.net7.5(4) ucm.esresearchgate.net

Quantitative Analysis of Transition Quadrupole Deformation

The measured lifetime of the yrast 2⁺ state in ¹⁶⁶Dy is directly linked to its transition quadrupole moment (Q₀). This value for ¹⁶⁶Dy has been determined to be 7.5(4) eb (electron-barns) ucm.esresearchgate.net. This finding suggests a "quenching" or reduction of nuclear quadrupole deformation as the nucleus approaches the N = 104 mid-shell, corresponding to a deformation parameter (β) of approximately 0.35 ucm.esresearchgate.net.

Theoretical models, such as density-dependent Hartree-Fock calculations incorporating BCS pairing correlations, have been employed to predict ground-state deformations and map potential energy surfaces for even-even dysprosium isotopes, including ¹⁶⁶Dy researchgate.netbnl.gov. These theoretical investigations complement experimental data by providing a deeper understanding of the evolution of nuclear shapes and collective behaviors within this isotopic chain iphy.ac.cnresearchgate.net.

Review of Evaluated Nuclear Data for A=166 Nuclides

The compilation and evaluation of nuclear data are fundamental for both basic nuclear physics research and practical applications, such as the production of radionuclides for various fields. For A=166 nuclides, including ¹⁶⁶Dy, these evaluations integrate diverse experimental findings into standardized and accessible databases.

Integration with Established Nuclear Data Files (e.g., ENSDF, DDEP)

Nuclear structure data pertaining to all known A=166 nuclides, which encompasses dysprosium, have been systematically compiled and evaluated for inclusion in prominent nuclear data files. Key among these is the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive repository of evaluated nuclear structure and decay data osti.govresearchgate.netbnl.govoecd-nea.org.

Furthermore, the Decay Data Evaluation Project (DDEP) plays a vital role in standardizing decay data. For example, a recent evaluation of the decay data for Holmium-166 (¹⁶⁶Ho), the daughter product of ¹⁶⁶Dy, was conducted using the DDEP methodology. This evaluation provided updated recommended values for its half-life, gamma-ray emission probabilities, and beta-minus branching ratios nih.gov. This rigorous integration process ensures that the data for both parent and daughter nuclides are consistent and accurately reflect the most current experimental knowledge.

Current Status and Gaps in this compound Nuclear Data

The nuclear data for A=166 nuclides, including ¹⁶⁶Dy, are subject to continuous review and updates. A significant evaluation completed in 2008 superseded earlier publications, incorporating all relevant literature available up to March 2008 osti.govresearchgate.net. This comprehensive update considerably expanded the understanding of the collective structure in ¹⁶⁶Dy and other A=166 nuclides osti.gov.

Despite these extensive efforts, the ongoing development of advanced experimental techniques, such as fast-timing spectroscopy, continues to yield more precise measurements of nuclear properties. This includes the first-time determination of the transition quadrupole deformation for ¹⁶⁶Dy ucm.esresearchgate.net. While fundamental nuclear properties like its half-life (81.6 hours) and its primary decay mode (beta-minus decay to ¹⁶⁶Ho) are well-established wikipedia.orgmit.eduperiodictable.com, research continues to refine the detailed understanding of its complex nuclear structure, particularly concerning higher-lying excited states and their decay pathways researchgate.netiphy.ac.cn.

PropertyValueReference
Atomic Number (Z)66 nih.govwikipedia.org
Neutron Number (N)100 chemlin.org
Mass Number (A)166 chemlin.org
Isotopic Mass165.932813 Da nih.gov
Half-life (T½)81.6 hours (3.402777777778 days) wikipedia.orgmit.eduperiodictable.com
Decay Modeβ⁻ (Beta-minus) wikipedia.orgmit.eduperiodictable.com
Daughter Nuclide¹⁶⁶Ho wikipedia.orgmit.eduperiodictable.com
β⁻ Decay Energy (Q)0.486215 ± 0.001898 MeV mit.edu
Spin and Parity0⁺ mit.eduperiodictable.com

Production and Synthesis Methodologies for Dysprosium 166

Target Material Selection and Preparation for ¹⁶⁶Dy Production

The efficiency and purity of Dy production are heavily influenced by the characteristics of the starting material.

The primary target material for Dy production is enriched Dysprosium-164 (Dy) researchgate.netnih.gov. Natural dysprosium has a natural abundance of 28.2% for Dy researchgate.net. To maximize the production yield of Dy and minimize the formation of other isotopes, enriched Dy, typically with a purity of over 90%, is preferred researchgate.netnih.gov.

The procurement of enriched dysprosium isotopes involves specialized suppliers. Purification processes for dysprosium generally begin with the mining and processing of rare earth minerals such as monazite (B576339) and bastnäsite samaterials.comwikipedia.org. Dysprosium is then separated from other rare earth elements using techniques like solvent extraction and ion exchange samaterials.comwikipedia.orgresearchgate.net. The purification process further involves converting dysprosium into its oxide form, followed by reduction to obtain the pure metal samaterials.com. High-performance liquid chromatography (HPLC) has also been utilized for separating holmium from dysprosium, demonstrating high removal efficiency of dysprosium .

Dysprosium is commonly irradiated in the form of dysprosium oxide (Dy₂O₃), also known as dysprosia nih.govnih.govworldscientific.comstanfordmaterials.comaip.orgiaea.orgresearchgate.net. Dysprosium oxide is a white powder that is highly magnetic wikipedia.org. This chemical form is preferred due to its stability and suitability for reactor environments. Dy₂O₃ can be used as a sputtering target for thin film deposition in various applications, including semiconductors and optical coatings, indicating its robust thermal properties and stability stanfordmaterials.comsamaterials.com. Natural Dy₂O₃ targets have been irradiated to produce equilibrium mixtures of Dy/Ho nih.gov. Dysprosium titanate (Dy₂TiO₅ or Dy₂Ti₂O₇), an inorganic ceramic compound, is also used in nuclear control rods due to dysprosium's excellent thermal neutron absorption properties and the material's resistance to radiation damage utk.eduwikipedia.org.

Strategies for Procurement and Purification of Enriched Dysprosium-164 (¹⁶⁴Dy)

Neutron Irradiation Processes and Reactor Utilization

The core of Dy production lies in the controlled exposure of Dy to neutrons within a nuclear reactor.

The production of Dy occurs through a double neutron capture reaction starting from Dy researchgate.netnih.govradiologykey.comkns.orgtums.ac.irnih.govd-nb.inforesearchgate.netresearchgate.netscitation.orgresearchgate.net. This two-step nuclear process can be represented as:

Dy (n,γ) Dy (n,γ) Dy researchgate.netnih.govradiologykey.comkns.orgtums.ac.irnih.govd-nb.inforesearchgate.netresearchgate.netscitation.orgresearchgate.net

In the first step, stable Dysprosium-164 (Dy) captures a neutron to form Dysprosium-165 (Dy) radiologykey.comscitation.org. Dy is an intermediate radionuclide with a relatively short half-life of 2.33 hours radiologykey.comscitation.org. Subsequently, Dy captures a second neutron to produce Dy radiologykey.comscitation.org. The thermal neutron capture cross-section for Dy to form Dy is approximately 2731 barns, and for Dy to form Dy, it is 3600 barns for thermal neutrons and 22,000 barns for epithermal neutrons radiologykey.com. This high cross-section for the second capture ensures a significant percentage of Dy atoms undergo the reaction to form Dy radiologykey.com. The beta decay of Dy competes with the double capture process scitation.org.

Optimization of irradiation parameters is crucial for maximizing Dy yield. Key parameters include thermal neutron flux and irradiation duration researchgate.net. High thermal neutron flux facilities are essential to observe Dy through this double neutron capture process due to the strong dependence of the double-to-single capture rate on the neutron flux scitation.org.

For instance, irradiating 1 mg of enriched Dy for 155 hours at a thermal neutron flux of 4 × 10¹⁴ neutrons cm⁻² s⁻¹ and an epithermal flux of 1.6 × 10¹³ neutrons cm⁻² s⁻¹ at the MURR (Missouri University Research Reactor) has been shown to produce close to the theoretical yield of 1.2 Ci of Dy radiologykey.com. Another study reported the production of an equilibrium mixture of Dy/Ho by irradiating a natural Dy₂O₃ target for 14 days at a thermal neutron flux of 1.2 × 10¹⁴ n/cm²/s in the Dhruva research reactor nih.gov.

The following table illustrates the impact of thermal neutron flux and irradiation duration on projected Dy production:

Thermal Neutron Flux (n·cm⁻²·s⁻¹)Irradiation Duration (days)Projected Dy Production (Ci/mg Dy)Source
4 × 10¹⁴ (thermal)6.46 (155 hours)~1.2 (close to theoretical yield) radiologykey.com
1.2 × 10¹⁴1417.4 ± 1.2 mCi/mg (of Dy target) nih.gov
5 × 10¹³7Not specified, but produced Dy tums.ac.ir

Theoretical models are employed to predict the production yields of radionuclides like Dy. These models often consider the activation cross-section of the target material and the neutron flux radiologykey.comiaea.org. The activation per second can be represented by a formula involving the total number of atoms in the target and the activation cross-section radiologykey.com.

Experimental validation is crucial to confirm theoretical predictions. Production studies at facilities like the MURR and ORNL HFIR have demonstrated the production of Dy radiologykey.com. For example, the theoretical yield of Ho in equilibrium with Dy was found to be close to the practically obtained value for a 14-day irradiation of natural Dy₂O₃ at a thermal neutron flux of 1.2 × 10¹⁴ n/cm²/s nih.gov. The yield of Ho in equilibrium with Dy was experimentally determined to be 17.4 ± 1.2 mCi/mg (643.8 ± 44.4 MBq/mg) of Dy target irradiated nih.gov.

The following table summarizes an experimental production yield:

Target MaterialThermal Neutron Flux (n·cm⁻²·s⁻¹)Irradiation Duration (days)Experimental Yield of Ho in equilibrium with DySource
Natural Dy₂O₃1.2 × 10¹⁴1417.4 ± 1.2 mCi/mg (643.8 ± 44.4 MBq/mg) of Dy target nih.gov

Dysprosium 166/holmium 166 Generator Systems Research and Development

Evaluation of Generator System Stability and Integrity (in vitro and ex vivo studies)

The stability and integrity of the ¹⁶⁶Dy/¹⁶⁶Ho generator system are paramount, particularly when considering its potential for in vivo applications. This involves rigorous evaluation of the parent radionuclide's complex stability and the behavior of the daughter nuclide post-decay.

The chemical stability of ¹⁶⁶Dy complexes, such as those formed with diethylenetriaminepentaacetic acid (DTPA) and hydroxide (B78521) macroaggregates, is a critical factor influencing generator performance. Studies on the [¹⁶⁶Dy]Dy/¹⁶⁶Ho-DTPA complex have demonstrated robust in vitro and in vivo integrity, indicating that the daughter nuclide does not translocate significantly after the beta-decay of ¹⁶⁶Dy. nih.govresearchgate.netresearchgate.netakjournals.com For instance, biodistribution studies using [¹⁶⁶Dy]Dy-DTPA showed that the ratio of ¹⁶⁶Dy to ¹⁶⁶Ho in bone remained consistent (±7%) over a 20-hour period, suggesting minimal in vivo loss of ¹⁶⁶Ho from the complex. nih.govresearchgate.net

Dysprosium-166 hydroxide macroaggregates ([¹⁶⁶Dy]Dy/¹⁶⁶Ho-HM) have also been developed and evaluated as an in vivo generator system. These macroaggregates, typically prepared by reacting [¹⁶⁶Dy]DyCl₃ with 0.5 M sodium hydroxide (NaOH), exhibit high radiochemical purity (>99.5%). In vitro studies have confirmed their stability in saline solution and human serum for over 14 days, with no significant changes in particle size. nih.govresearchgate.net Furthermore, the stability of the daughter ¹⁶⁶Ho complex is reported to be comparable to that of the parent ¹⁶⁶Dy complex. researchgate.netresearchgate.net

However, a notable challenge with conventional chelators is the potential release of approximately 72% of ¹⁶⁶Ho due to internal conversion following the beta-decay of ¹⁶⁶Dy. nih.govtudelft.nl To mitigate this, novel carrier systems are being explored. For example, core-shell structured gold nanoparticles (AuNPs) and iron oxide nanoparticles have shown improved retention of both ¹⁶⁶Dy and ¹⁶⁶Ho post-decay. Gold nanoparticles demonstrated over 90% retention over 72 hours, while iron oxide nanoparticles achieved 79.2±1.8% retention after 96 hours, significantly surpassing the 28% retention observed with conventional chelators. nih.govtudelft.nl

Table 2: Retention of ¹⁶⁶Dy/¹⁶⁶Ho in Different Carrier Systems

Carrier SystemRetention (%)DurationNotesSource
DTPA ChelatesConstant ratio (±7%) in bone20 hoursIn vivo studies nih.govresearchgate.net
Hydroxide MacroaggregatesStable, no significant change>14 daysIn vitro in saline/human serum nih.govresearchgate.net
Conventional Chelators~28%Not specifiedPost-internal conversion tudelft.nl
Gold Nanoparticles>90%72 hoursPrevents release due to internal conversion nih.gov
Iron Oxide Nanoparticles79.2 ± 1.8%96 hoursPrevents release due to internal conversion tudelft.nl

For macroaggregated systems, the particle size distribution and morphological stability are critical characteristics that dictate their performance and suitability for specific applications. [¹⁶⁶Dy]Dy/¹⁶⁶Ho hydroxide macroaggregates have been characterized with the majority of particles ranging from 2 to 5 micrometers (µm). nih.govresearchgate.net Other preparations of ¹⁶⁶Dy and ¹⁶⁶Ho macroaggregates, synthesized by reacting their respective nitrates with sodium borohydride (B1222165) in sodium hydroxide, exhibited a mean particle size of 2.6 µm, with a range of 1-8 µm. akjournals.com

These macroaggregated systems have demonstrated remarkable morphological stability. Suspensions of ¹⁶⁵Dy-MA and ¹⁶⁶Ho-MA in saline showed no significant changes in particle size or leakage issues even after being stored at 37°C for 24 hours (for ¹⁶⁵Dy-MA) or 10 days (for ¹⁶⁶Ho-MA), or after autoclaving at 121°C for 30 minutes. akjournals.com Similarly, in vitro studies on ¹⁶⁶Ho-ferric hydroxide macroaggregates revealed that approximately 75% of the particles were within the 3-12 µm range, with no particles smaller than 0.2 µm. snmjournals.org The stability of ¹⁶⁶Ho-chitosan macroaggregates has also been reported as excellent, maintaining nearly 100% of their radioactivity within the precipitate even after washing with saline solution, indicating no dissolution or conversion into a colloidal state. google.com

Table 3: Particle Size Characteristics of Macroaggregated Systems

Macroaggregate TypeMean Particle Size (µm)Particle Size Range (µm)Stability ConditionsSource
[¹⁶⁶Dy]Dy/¹⁶⁶Ho hydroxide2-5 (majority)Not specifiedIn saline/human serum for >14 days nih.govresearchgate.net
¹⁶⁵Dy-MA / ¹⁶⁶Ho-MA (borohydride method)2.61-8In saline at 37°C for 24h/10d, or autoclaved at 121°C for 30min akjournals.com
¹⁶⁶Ho-ferric hydroxide3-12 (75% of particles)>0.2 (no particles smaller than)Not specified snmjournals.org
¹⁶⁶Ho-chitosanNot specifiedNot specifiedExcellent at room temperature or 37°C in saline google.com

A critical aspect of the ¹⁶⁶Dy/¹⁶⁶Ho generator system, particularly for its intended use in biological systems, is the investigation of daughter nuclide (¹⁶⁶Ho) translocation following the beta-decay of the parent ¹⁶⁶Dy within complex matrices. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The concern is whether the newly formed ¹⁶⁶Ho will remain bound to its carrier or complex, or if it will migrate to unintended locations.

Studies on [¹⁶⁶Dy]Dy/¹⁶⁶Ho hydroxide macroaggregates have provided evidence against significant daughter nuclide translocation. In vitro experiments showed that these macroaggregates maintained their stability in saline solution and human serum over a 14-day period without any notable changes in particle size, suggesting that the ¹⁶⁶Ho daughter nucleus does not translocate after the beta-decay of ¹⁶⁶Dy. nih.govresearchgate.net Similar findings were reported for [¹⁶⁶Dy]Dy/¹⁶⁶Ho-DTPA complexes, where both in vitro and in vivo investigations indicated no translocation of the daughter nucleus. nih.govresearchgate.netresearchgate.net This was further supported by biodistribution studies of [¹⁶⁶Dy]Dy-DTPA, which demonstrated that the ¹⁶⁶Dy/¹⁶⁶Ho ratio in bone remained constant (±7%) over a 20-hour observation period, signifying no substantial in vivo loss of ¹⁶⁶Ho from the complex. nih.govresearchgate.net

Advanced Research and Future Directions for Dysprosium 166

Theoretical Nuclear Physics Models and Refinement for ¹⁶⁶Dy

The theoretical understanding of neutron-rich nuclei, including ¹⁶⁶Dy, is crucial for predicting their behavior and properties. These models aim to describe the complex interactions within the nucleus and extrapolate to regions of the nuclear chart that are difficult to access experimentally.

Continued Development of Nuclear Structure Models for Neutron-Rich Dysprosium Isotopes

Microscopic studies of heavy nuclei, such as neutron-rich dysprosium isotopes, are computationally challenging due to the large valence spaces involved. To overcome this, symmetry-based models like the pseudo-SU(3) model are employed. This model, which incorporates quadrupole-quadrupole and pairing terms, has been successfully applied to study ground-state, gamma, and beta bands, as well as B(E2) transition strengths in isotopes like ¹⁶⁰⁻¹⁶⁸Dy. It allows for systematic parametrization and extrapolation towards mid-shell nuclei such as ¹⁷⁰Dy. arxiv.org

Another significant theoretical approach is the cranked Hartree-Fock-Bogoliubov (CHFB) theory, which uses a pairing+quadrupole+hexadecapole model interaction. This theory has been used to investigate the structure of high-spin states in ¹⁶⁴⁻¹⁷⁰Dy isotopes. Studies have shown that with an increasing neutron number, the rotation alignment of proton orbitals becomes dominant at high spins, which is reflected in the spin dependence of rotational g-factors. Notably, ¹⁶⁶Dy exhibits a different spin-dependent behavior compared to ¹⁶⁴Dy. For instance, the neutron pairing gap (Δn) in ¹⁶⁴Dy vanishes at an angular momentum (J) of approximately 16, whereas in ¹⁶⁶Dy, this occurs around J ≈ 26. researchgate.net

The development of these models is essential for understanding collective nuclear phenomena, such as nuclear deformation, which emerge from detailed knowledge of the strong nuclear force. ornl.gov

Predictive Capabilities for Unmeasured or Poorly Characterized Nuclear Properties

Theoretical nuclear models are indispensable for predicting properties of nuclei that are difficult or impossible to measure experimentally, especially those far from the line of beta-stability. arxiv.org Machine learning (ML) algorithms are increasingly being used to enhance these predictive capabilities. For example, novel ML algorithms combine precision experimental measurements with theoretical predictions of unmeasured nuclei to train probabilistic neural networks. These hybrid data sets, coupled with physics-based loss functions, lead to predictions with well-quantified uncertainties. arxiv.org

The goal of these models is to describe all atomic nuclei using fundamental interactions, though this remains challenging due to the complexity of many-body systems. Mean-field approximations are often used to simplify these dynamics. arxiv.org Machine learning models, such as support vector regression (SVR) and Gaussian process regression (GPR), are being applied to predict nuclear mass excesses, demonstrating robust extrapolation capabilities far beyond their training and test regions. aps.org Recurrent Neural Network (RNN) based models, including LSTM and GRU architectures, are also being explored for predicting nuclear binding energies, showing robustness, particularly for nuclei near the driplines. arxiv.org

Methodological Advancements in Isotope Characterization and Metrology

Accurate characterization of ¹⁶⁶Dy and its decay products is vital for both fundamental research and practical applications. Advancements in spectroscopic and radiometric methods are continuously refining our understanding of these isotopes.

Innovative High-Precision Spectroscopy Techniques for Decay Data

High-precision spectroscopy techniques are crucial for obtaining accurate decay data, including half-lives, total decay energies (Q-values), branching fractions, and emission probabilities of alpha, beta, and gamma radiation. iaea.org For Dy isotopes, laser spectroscopy setups on atomic beams in high-vacuum chambers are used to observe and characterize hyperfine splitting of excited states and natural linewidths of transitions. uni-stuttgart.de

The use of advanced detector arrays, such as Gammasphere (a large HPGe detector array), enables high-resolution and high-sensitivity beta-gamma-gamma coincidence studies. These studies are powerful for resolving weak cascades and isomers, providing detailed insights into nuclear decay schemes. iaea.orgictp.it Such efforts contribute to the re-evaluation of decay data recommended for detector calibration and improve the accuracy of beta-particle branching fractions. iaea.org

Development of Improved Radiometric Assay Methods for ¹⁶⁶Dy and ¹⁶⁶Ho

Radiometric assay methods are essential for quantifying the activity of radionuclides. For ¹⁶⁶Dy and its daughter ¹⁶⁶Ho, improved methods are being developed to ensure accurate measurement, particularly given their relevance in generator systems. nist.gov

Techniques like inductively coupled plasma mass spectrometry (ICP-MS), including sector field (SF-ICP-MS) and multicollector (MC-ICP-MS), are used to determine the number of radioactive atoms in a sample. This is combined with activity measurements, such as alpha-spectrometry for alpha-emitters, to precisely determine half-lives. For instance, such methods have been used to re-measure the half-life of ¹⁵⁴Dy with significantly reduced uncertainty. nih.gov

For ¹⁶⁶Ho, which is produced from neutron-irradiated ¹⁶⁴Dy via two-neutron capture to form ¹⁶⁶Dy, followed by beta-minus decay, accurate radiometric assays are critical for its use in therapeutic medical applications. nist.govresearchgate.net The Decay Data Evaluation Project (DDEP) methodology is used to perform new decay data evaluations for radionuclides like ¹⁶⁶Ho, providing recommended values for half-life, gamma-ray emission probabilities, and beta-minus branching ratios. nist.gov

Novel Research Applications Beyond Generator Systems

While ¹⁶⁶Dy is primarily known for its role as a parent in the ¹⁶⁶Dy/¹⁶⁶Ho generator system for medical applications of ¹⁶⁶Ho, research into ¹⁶⁶Dy itself is exploring other avenues.

One area of novel research involves the study of dysprosium's unique spectroscopic properties for non-destructive detection and quantification. For example, fluorescence-based assays are being developed to screen dysprosium uptake in plants, leveraging Dy's yellow and blue emission under UV excitation. This has potential applications in phytomining and environmental monitoring. biorxiv.org Time-resolved fluorescence techniques are also being employed to reduce background autofluorescence from plant tissues, enhancing signal specificity for dysprosium quantification. biorxiv.org

Beyond its direct use, the fundamental nuclear properties of ¹⁶⁶Dy, as elucidated by advanced theoretical models and high-precision spectroscopy, contribute to a broader understanding of nuclear structure in the rare-earth region. This fundamental research can inform other areas of nuclear physics, such as nucleosynthesis and the understanding of the strong nuclear force. ornl.govukri.orgphysicsbyfiziks.comtifr.res.in The study of magnetic hysteresis in polycrystalline dysprosium, including the role of the Villari point at 166 K, also represents a distinct area of research, although this pertains to elemental dysprosium rather than specifically the ¹⁶⁶Dy isotope in a radioactive context. mdpi.com

Utilization of Dysprosium-166 as a Calibration Standard in Radiochemistry and Nuclear Physics

This compound (¹⁶⁶Dy) possesses nuclear properties that make it a valuable candidate for use as a calibration standard in radiochemistry and nuclear physics, particularly due to its well-defined decay scheme and half-life. The isotope has a half-life of 81.6 hours (or 81.6(1) hours) and undergoes beta-minus decay to Holmium-166 (¹⁶⁶Ho). wikipedia.orgaps.orgisotopes.gov

The decay of ¹⁶⁶Dy is accompanied by the emission of gamma rays at specific energies, which are crucial for detector calibration. Observed gamma-ray transitions include energies of 28.1, 54.2, 82.5, 288, 344, 375, and 428 keV. aps.org Notably, a prominent gamma ray at 82.47 keV with a 13.8% yield is associated with its decay. iaea.org

Recent research has focused on precisely measuring the lifetimes of excited states within ¹⁶⁶Dy, such as the first Iπ=2+ excited state, using gamma-ray coincidence fast-timing methods. ucm.esresearchgate.net These measurements, which determined the half-life of the yrast 2+ state in ¹⁶⁶Dy to be 2.3(2) nanoseconds, contribute to understanding the transition quadrupole deformation of this neutron-rich nucleus and validate experimental methodologies in nuclear spectroscopy. ucm.esresearchgate.net The precise characterization of such decay parameters is fundamental for establishing ¹⁶⁶Dy as a reliable reference source for energy and efficiency calibrations in gamma spectroscopy and other nuclear measurement techniques.

Table 1: Key Nuclear Properties of this compound

PropertyValueReference
Half-life81.6 hours (81.6(1) h) wikipedia.orgaps.orgisotopes.gov
Decay ModeBeta-minus (β⁻) wikipedia.org
Daughter IsotopeHolmium-166 (¹⁶⁶Ho) wikipedia.org
Gamma Energies (keV)28.1, 54.2, 82.5, 288, 344, 375, 428 aps.org
Prominent Gamma (keV, Yield)82.47 (13.8%) iaea.org
Half-life of yrast 2+ state2.3(2) ns ucm.esresearchgate.net

Exploration of ¹⁶⁶Dy as a Tracer in Specific Material Science Investigations

The radioactive nature of this compound (¹⁶⁶Dy) presents opportunities for its exploration as a tracer in specific material science investigations, particularly where the tracking of dysprosium atoms or their decay products is critical. While direct, widespread applications of ¹⁶⁶Dy as a tracer in material science are not extensively documented, its utility is primarily conceptualized through its decay to Holmium-166 (¹⁶⁶Ho), which itself finds applications in medical research. nih.govtracesciences.com

The production route of ¹⁶⁶Dy from ¹⁶⁴Dy, which then decays to ¹⁶⁶Ho, offers the advantage of generating "non-carrier added" material, meaning the radioactive isotope is free from stable isotopes of the same element, leading to high specific activity. tracesciences.com This characteristic is highly desirable for tracer applications, as it allows for the introduction of a minimal amount of material while still providing a strong detectable signal. In material science, such high specific activity tracers can be invaluable for studying diffusion processes, material degradation, surface phenomena, and the distribution of rare earth elements within complex matrices without significantly altering the material's bulk properties. The ability to track the movement and localization of dysprosium atoms at trace levels could provide insights into the behavior of dysprosium in alloys, ceramics, and advanced functional materials, especially those where dysprosium's unique magnetic or optical properties are exploited.

Strategies for Sustainable Production and Supply Chain Optimization

The sustainable production and optimization of the supply chain for this compound (¹⁶⁶Dy) are crucial given its specialized applications, particularly as a parent nuclide for therapeutic Holmium-166 (¹⁶⁶Ho). Strategies focus on efficient reactor utilization and advanced isotope separation and recycling technologies.

Advanced Reactor Utilization and Neutron Economy Optimization for ¹⁶⁶Dy Production

This compound is primarily produced in nuclear reactors through a double neutron capture reaction on enriched Dysprosium-164 (¹⁶⁴Dy). iaea.orgtums.ac.irresearchgate.net The production scheme involves two successive neutron captures: ¹⁶⁴Dy (n,γ) ¹⁶⁵Dy (n,γ) ¹⁶⁶Dy. iaea.orgtums.ac.ir

To optimize ¹⁶⁶Dy production and ensure a sustainable supply, advanced reactor utilization strategies are employed. This includes the irradiation of highly enriched ¹⁶⁴Dy targets, typically in the form of dysprosium oxide (Dy₂O₃), with purities exceeding 95%. iaea.org The natural abundance of ¹⁶⁴Dy is approximately 28.2%. wikipedia.orgiaea.orgtracesciences.com

The neutron capture cross section of ¹⁶⁴Dy is notably high at 2650 barns, which facilitates efficient production even at moderate thermal neutron fluxes. iaea.org Studies indicate that multicurie levels of ¹⁶⁶Dy can be achieved in reactors with low to moderate thermal neutron flux through this radiative capture process. iaea.org Furthermore, the production of its daughter, ¹⁶⁶Ho, is feasible at neutron fluxes ranging from 2-3 × 10¹³ n·cm⁻²·s⁻¹, highlighting the capability of current reactor technologies. iaea.org

Table 2: Dysprosium Isotopes: Natural Abundance and Enrichment Potential for ¹⁶⁶Dy Production

IsotopeNatural Abundance (%) wikipedia.orgEnrichment Available (%) tracesciences.comRole in ¹⁶⁶Dy Production
¹⁶⁴Dy28.3 (28.2)96 – 98+Target material for neutron capture
¹⁶⁵DySynth.N/AIntermediate in production chain
¹⁶⁶DySynth.N/ADesired product

Research into Isotope Enrichment Technologies and Target Recycling Methodologies

Research into isotope enrichment technologies and target recycling methodologies is critical for enhancing the efficiency and sustainability of ¹⁶⁶Dy production.

Isotope Enrichment Technologies: Significant advancements have been made in stable isotope enrichment technologies. ornl.gov For dysprosium isotopes, Atomic Vapor Laser Isotope Separation (AVLIS) has shown promising preliminary results, demonstrating the ability to enrich specific dysprosium isotopes, such as ¹⁶³Dy, with an enrichment factor of up to 1.37. researchgate.netoptica.org Another established method is Electromagnetic Isotope Separation (EMIS), which can enrich most multi-isotope elements to very high purity levels, sometimes down to parts per billion. ornl.gov EMIS has been historically used for producing both stable and radioactive enriched isotopes in large quantities. ornl.gov The availability of highly enriched ¹⁶⁴Dy (>95%) is paramount for maximizing the yield of ¹⁶⁶Dy during reactor irradiation and minimizing the production of unwanted byproducts. iaea.org

Target Recycling Methodologies: Recycling of rare earth elements, including dysprosium, is gaining importance to mitigate supply chain vulnerabilities and reduce environmental impact. energy.gov While the context often refers to recycling from industrial products like permanent magnets, the principles of chemical separation are applicable to nuclear target materials. Hydrometallurgical processes, which involve steps like leaching, solvent extraction, ion exchange, and precipitation, are commonly employed for the extraction and recovery of rare earth elements from various sources. mdpi.com

Specifically, ion-exchange chromatography is a proven method for the chemical separation of holmium from irradiated dysprosium targets, which is a crucial step in the production of carrier-free ¹⁶⁶Ho from its ¹⁶⁶Dy parent. tums.ac.irosti.govacs.org This chemical processing allows for the recovery and potential reuse of the unreacted enriched ¹⁶⁴Dy target material, thereby optimizing resource utilization and contributing to a more sustainable production cycle. Novel approaches, such as using new ligand systems (e.g., H₃TriNOX) for separating rare earths, are also being investigated as more environmentally friendly alternatives to traditional liquid-liquid extraction. core.ac.uk

Q & A

Basic Research Questions

Q. What are the key nuclear decay properties of ¹⁶⁶Dy, and how do they influence its experimental handling?

  • Answer: ¹⁶⁶Dy has a half-life of 81.5 hours and decays via β⁻ emission to Holmium-166 (¹⁶⁶Ho), a high-energy β⁻ emitter (Eₘₐₓ=1.85 MeV). Due to its short half-life and radiation output, researchers must prioritize rapid synthesis, shielding during handling, and real-time dose monitoring. Decay chain analysis (¹⁶⁶Dy → ¹⁶⁶Ho → stable isotopes) is critical for activity correction in longitudinal studies .

Q. How is ¹⁶⁶Dy synthesized for research applications, and what are the limitations of current production methods?

  • Answer: ¹⁶⁶Dy is produced via neutron capture in high-flux reactors (e.g., HFIR or ANS) using enriched dysprosium targets. The double neutron capture (¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy) is inefficient, requiring prolonged irradiation and post-processing (e.g., solvent extraction). Challenges include isotopic impurities (e.g., ¹⁶⁵Dy) and reactor availability, as HFIR’s operational lifespan impacts long-term supply .

Q. What experimental protocols are recommended for separating ¹⁶⁶Dy from irradiated targets?

  • Answer: Ion-exchange chromatography (e.g., using LN2 resin) or solvent extraction (e.g., HDEHP in nitric acid) are standard. Post-irradiation, targets are dissolved in HNO₃, followed by lanthanide separation via pH-controlled elution. Purity validation requires gamma spectroscopy (e.g., ¹⁶⁶Dy’s 81 keV γ-ray) .

Q. How does ¹⁶⁶Dy’s role as an in vivo generator of ¹⁶⁶Ho enhance therapeutic applications?

  • Answer: ¹⁶⁶Dy’s longer half-life allows prolonged localization at target sites (e.g., tumors) before decaying to ¹⁶⁶Ho, which delivers cytotoxic β⁻ radiation. This "in vivo generator" strategy maximizes radiation dose to targets while minimizing systemic exposure, critical for liver metastases and intra-tumoral therapies .

Advanced Research Questions

Q. How can internal conversion during ¹⁶⁶Dy decay lead to daughter nuclide (¹⁶⁶Ho) loss, and what material strategies mitigate this?

  • Answer: Internal conversion releases Auger electrons, destabilizing the ¹⁶⁶Dy-chelator complex (e.g., DOTA), causing up to 72% ¹⁶⁶Ho leakage. Mitigation strategies include using electron-rich nanoparticle carriers (e.g., gold nanoparticles) to stabilize the parent-daughter system. Stability assays (e.g., serum challenge tests) are essential for validation .

Q. What computational models are used to optimize ¹⁶⁶Dy/¹⁶⁶Ho radiation doses in preclinical studies?

  • Answer: Monte Carlo simulations (e.g., MCNP or Geant4) model β⁻ and γ emission penetration depths in tissues. Dosimetric parameters (e.g., S-values, absorbed dose per decay) are calculated using organ-specific phantoms. Experimental validation involves thermoluminescent dosimeters (TLDs) in murine models .

Q. How do researchers reconcile contradictory data on ¹⁶⁶Dy’s biodistribution when bound to different targeting vectors?

  • Answer: Contradictions arise from vector-specific pharmacokinetics (e.g., antibody vs. peptide targeting). Methodological reconciliation includes:

  • Comparative biodistribution studies using dual-isotope labeling (e.g., ¹⁶⁶Dy + ¹¹¹In for SPECT imaging).
  • Kinetic modeling to distinguish target uptake from nonspecific retention.
  • Ex vivo autoradiography to validate in vivo data .

Q. What are the challenges in designing stable ¹⁶⁶Dy-labeled radiopharmaceuticals for α-particle therapy?

  • Answer: While ¹⁶⁶Dy itself is a β⁻ emitter, its decay chain includes α-emitting isotopes under specific conditions. Challenges include:

  • Radiochemical purity: Ensuring no α-emitting contaminants (e.g., ²²⁷Th) during production.
  • Bone sequestration: Preventing ¹⁶⁶Dy accumulation in bone marrow via chelator optimization (e.g., macrocyclic ligands) .

Methodological Resources

  • Table 1: Key Parameters for ¹⁶⁶Dy Research

    ParameterValueSignificance
    Half-life81.5 hLimits experimental timelines
    Decay modeβ⁻ → ¹⁶⁶HoRequires dual-isotope dose modeling
    Gamma emission81 keVEnables SPECT imaging
    Production route¹⁶⁴Dy(n,γ)²ⁿRequires high-flux reactors
  • Key References:

    • Wang et al. (2022) on chelator-free ¹⁶⁶Dy labeling .
    • HFIR production benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.